molecular formula C16H15NO4S2 B2700829 (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 641997-89-9

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2700829
CAS No.: 641997-89-9
M. Wt: 349.42
InChI Key: KHJGKIAEUCHFBJ-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with an allyloxybenzylidene moiety, which contributes to its distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo acid under basic conditions.

    Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and an aldehyde, such as 4-allyloxybenzaldehyde, in the presence of a base like sodium hydroxide.

    Final Acidification: The final step involves acidification to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, where nucleophiles like amines or thiols can replace the allyloxy moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a valuable candidate for further investigation in drug development.

Medicine

In medicine, the compound’s anti-inflammatory properties are being explored for the treatment of inflammatory diseases. Its potential as a therapeutic agent is being studied in preclinical models to assess its efficacy and safety.

Industry

Industrially, this compound is used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation. Its applications in material science are being expanded through ongoing research.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for the survival and proliferation of bacteria and cancer cells. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria or disrupt signaling pathways that promote cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with benzylidene groups are widely studied for their biological activities, including antimicrobial and anticancer effects.

    Allyloxy Compounds: These compounds contain the allyloxy group and are explored for their potential in various chemical reactions.

Uniqueness

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is unique due to its combination of the thiazolidinone core, benzylidene group, and allyloxy moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-3-8-21-12-6-4-11(5-7-12)9-13-14(18)17(16(22)23-13)10(2)15(19)20/h3-7,9-10H,1,8H2,2H3,(H,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJGKIAEUCHFBJ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.